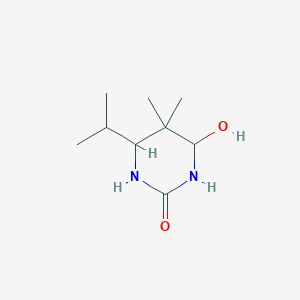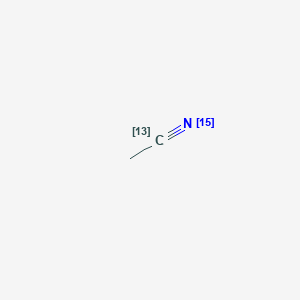
Strontium ferrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium ferrite, a type of ferrite ceramic, is valued for its excellent magnetic properties, making it suitable for various applications like magnetic recording media and permanent magnets. The material's synthesis, structure, and properties have been the subject of significant research efforts.
Synthesis Analysis
The synthesis of this compound can be achieved through various wet-chemistry methods. Diodati et al. (2012) explored three synthetic paths to optimize a quick, easy, and reproducible method for obtaining pure crystalline this compound: coprecipitation of hydroxides, coprecipitation of oxalates, and polyol-assisted coprecipitation, with the coprecipitation of oxalates being the most effective for obtaining the desired perovskite modification as a single phase (Diodati et al., 2012).
Molecular Structure Analysis
The magnetic structure of this compound, specifically Sr4Fe4O11 (SrFeO2.75), has been investigated, revealing an orthorhombic symmetry over a wide temperature range. This structure contains two iron sites occupied by trivalent and tetravalent iron, with the trivalent magnetic moments ordering antiferromagnetically below a certain temperature. The magnetic unit cell coincides with the chemical cell, indicating a complex interaction within its structure (Schmidt et al., 2003).
Chemical Reactions and Properties
This compound demonstrates significant stability over a broad range of oxygen partial pressures, starting at temperatures as low as 250°C. This stability is crucial for its application in chemical looping systems, where the material can donate oxygen and stay in a nonstoichiometric form, indicating its remarkable chemical resilience and versatility in applications requiring redox cycling (Marek et al., 2018).
Physical Properties Analysis
The crystalline and magnetic structures of this compound play a pivotal role in its physical properties. For instance, the antiferromagnetic order of trivalent magnetic moments and the presence of a magnetically frustrated sublattice of tetravalent iron moments contribute to its unique magnetic behavior. These properties are influenced by the material's synthesis process, which can be tailored to enhance its suitability for high-frequency applications (Anis-Ur-Rehman & Asghar, 2011).
Chemical Properties Analysis
This compound exhibits various equilibrium compositions over a range of temperatures and oxygen partial pressures, affecting its stoichiometry and, consequently, its chemical properties. This variability allows for the adjustment of its composition to meet specific application requirements, highlighting its versatility in practical use (Schmidt, 2000).
Aplicaciones Científicas De Investigación
Magnetic Performance Enhancement : Gadolinium-substituted strontium hexagonal ferrites show improved magnetization and intrinsic coercivity, indicating potential for practical applications in fields requiring strong magnetic properties. This is especially notable due to their excellent thermal stability, as seen in DSC-TGA analyses (Hu et al., 2020).
Improved Intrinsic Magnetic Properties : Lanthanum and cobalt-substituted strontium ferrite particles, synthesized using modified spray pyrolysis-calcination method, exhibit enhanced saturation magnetization and coercivity, which is significant for applications in magnetic materials (Hwang et al., 2017).
High Frequency Devices Applications : Praseodymium-Nickel co-doped strontium ferrites demonstrate improved resistivity and dielectric properties, making them suitable for high frequency devices (Ahmad et al., 2020).
Microwave Absorption : Nano synthesized this compound particles have been found effective as microwave absorbers in the X-band frequency range, owing to their high coercivity and magnetic properties (Malhotra et al., 2015).
Chemical Looping Systems : this compound shows promise in chemical looping systems due to its ability to undergo reversible phase transitions during redox cycling, making it a stable and economical material for hydrogen production and methane combustion applications (Marek et al., 2018).
Adsorption Properties : this compound prepared from Industrial Strontium Residue (ISR) exhibits high specific surface area and better magnetic properties, suggesting its use in environmental applications (Xie et al., 2013).
Magnetic and Electronic Properties : First-principles calculations of strontium hexaferrite reveal its ferrimagnetic nature and semiconductor characteristics, important for electronic applications (Fang et al., 2003).
Ultrafine Particle Synthesis : this compound ultrafine particles prepared using microemulsion processing exhibit significant potential in high-density perpendicular recording media due to their magnetic properties (Chen & Chen, 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
Oxo(oxoferriooxy)iron;oxostrontium, also known as Strontium ferrite, is a complex compound that primarily targets the iron and strontium ions in various biochemical processes . The role of these ions is crucial in a multitude of cellular functions, including vital processes such as mitochondrial respiration, gene regulation, and DNA synthesis or repair .
Mode of Action
The interaction of Oxo(oxoferriooxy)iron;oxostrontium with its targets involves a series of redox reactions. The compound’s mode of action is characterized by the transition between the Fe(II) and Fe(III) valence states, forming a complex network of biochemical interactions . This includes a tight interplay of biotic and abiotic reactions, which play a fundamental role in environmental biogeochemistry .
Biochemical Pathways
The biochemical pathways affected by Oxo(oxoferriooxy)iron;oxostrontium involve the metabolism and biogeochemical cycling of iron . The compound influences the oxidation and reduction processes and the biochemical mechanisms associated with electron transport . The downstream effects of these pathways include the generation of ATP, DNA synthesis and repair, and oxygen transport .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxo(oxoferriooxy)iron;oxostrontium are yet to be fully understood. It is known that the compound’s bioavailability is influenced by its interaction with iron and strontium ions, and its role in various biochemical processes .
Result of Action
The molecular and cellular effects of Oxo(oxoferriooxy)iron;oxostrontium’s action are primarily seen in its influence on iron metabolism and biogeochemical cycling. The compound’s interaction with iron and strontium ions affects a range of cellular functions, including ATP generation, DNA synthesis and repair, and oxygen transport .
Action Environment
The action, efficacy, and stability of Oxo(oxoferriooxy)iron;oxostrontium are influenced by various environmental factors. These include the presence of other ions, the pH of the environment, and the presence of other compounds. For instance, the equatorial ligand effect has been shown to have a significant impact on the oxidative properties of an iron(V)-oxo species, affecting orbital interactions and enhancing their reactivities with substrates .
Propiedades
IUPAC Name |
oxo(oxoferriooxy)iron;oxostrontium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Fe.19O.Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDURESJCZWWBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Sr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe12O19Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the chemical formula and crystal structure of strontium ferrite?
A1: this compound has the chemical formula SrFe12O19. It crystallizes in a magnetoplumbite hexagonal structure. []
Q2: What are the typical magnetic properties of this compound?
A2: this compound exhibits hard magnetic properties, characterized by high coercivity and remanence. The specific saturation magnetization can reach up to 71 emu/g, and coercivity values up to 6000 Oe have been reported. [, ]
Q3: What synthesis methods are commonly employed for this compound?
A4: Common synthesis routes include the conventional ceramic method, sol-gel techniques, co-precipitation, and ultrasonic spray pyrolysis. [, , , , ]
Q4: Can this compound be synthesized from industrial by-products?
A5: Yes, researchers have successfully synthesized this compound using magnetic iron species extracted from electrocoagulation by-products. []
Q5: What is the role of calcination temperature in this compound synthesis?
A6: Calcination temperature significantly influences particle size, morphology, and magnetic properties. Higher temperatures generally lead to larger particle sizes and enhanced magnetic properties, up to a certain point. [, , ]
Q6: How can the morphology of this compound be controlled during synthesis?
A7: Parameters such as calcination temperature, precursor composition, and the use of additives like salts or surfactants can influence particle morphology. For instance, the addition of NaCl during ultrasonic spray pyrolysis can result in hexagonal plate-shaped particles. []
Q7: Can this compound be prepared in specific morphologies like fibers?
A8: Yes, both microfibers and nanofibers of this compound have been fabricated using methods like sol-gel processing and electrospinning. [, ]
Q8: How does doping with rare-earth elements affect this compound?
A9: Doping with elements like lanthanum (La), samarium (Sm), and cerium (Ce) can influence the magnetic properties of this compound. For example, La-Co substitution can enhance coercivity, while Sm-Mn substitution has been shown to increase both saturation magnetization and coercivity under specific conditions. [, , ]
Q9: What is the impact of Zn substitution on this compound's magnetic properties?
A10: Substitution with zinc (Zn) can increase the residual magnetic induction (Br) of this compound up to a certain concentration, while negatively impacting coercivity. []
Q10: What are the potential applications of this compound?
A11: this compound, due to its magnetic properties, finds applications in various fields, including permanent magnets, magnetic recording media, microwave absorbers, and biomedical applications. [, , , ]
Q11: How is this compound used in microwave absorption?
A12: this compound nanocomposites, particularly when combined with carbon black, show promising microwave absorption properties in the X-band, making them suitable for stealth applications. []
Q12: Can this compound be used in cement-based piezoelectric composites?
A13: Yes, incorporating this compound into cement-based piezoelectric composites can enhance their piezoelectric properties, such as the piezoelectric strain constant (d33) and piezoelectric voltage constant (g33). [, ]
Q13: What is the role of this compound in magnetically separable photocatalysts?
A14: this compound, when loaded onto photocatalysts like TiO2, imparts magnetic properties, allowing for easy separation and recovery of the catalyst after use. These composites have demonstrated efficacy in degrading dyes like methylene blue under UV irradiation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

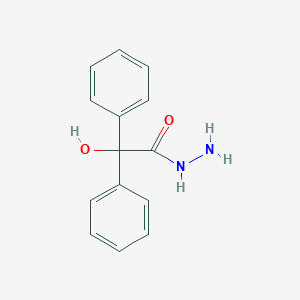
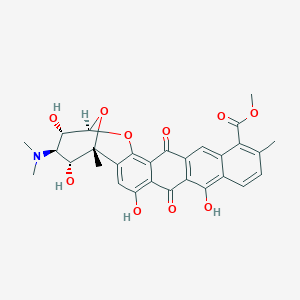
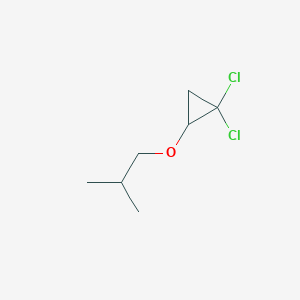
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)


